molecular formula C14H10O4 B326519 6-hydroxy-1-methoxy-9H-xanthen-9-one

6-hydroxy-1-methoxy-9H-xanthen-9-one

Cat. No.: B326519
M. Wt: 242.23 g/mol
InChI Key: UKPKWIBNYWUEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-1-methoxy-9H-xanthen-9-one is a natural product found in Mesua ferrea with data available.

Scientific Research Applications

Chemical Investigations and Natural Products

6-Hydroxy-1-methoxy-9H-xanthen-9-one has been studied in the context of chemical investigations of microfungi. For instance, research on a microfungus Xylaria sp. isolated from an Australian rainforest tree resulted in the identification of xanthones related to this compound. These compounds were characterized by NMR, UV, IR, and MS data, although they showed no activity in certain bioassays (Healy et al., 2004).

Electrophilic Reactivity Studies

The compound has been studied for its electrophilic reactivity. In a study focusing on tetrabromorhodamine 123, the reactivity of similar xanthen-9-ylium compounds was analyzed. The study concluded that electron-withdrawing effects of bonded atoms significantly enhance molecular electrophilicity (Ferreira et al., 2012).

Structural Elucidation in Fungal Derivatives

The structural elucidation of xanthone derivatives from fungi has been a significant area of research involving this compound. These studies involve detailed NMR analysis for complete structural assignments (Davis & Pierens, 2006).

Synthesis and Applications in Peptide Synthesis

The compound has applications in the synthesis of peptides. Novel S-Xanthenyl protecting groups for cysteine, related to this compound, have been developed for use in peptide synthesis (Han & Bárány, 1997).

Investigation in Marine Fungi

Marine fungi have been a source for new xanthones related to this compound. Studies include the isolation and structural analysis of these compounds, contributing to the understanding of marine fungal chemistry (Shao et al., 2008).

Role in Corrosion Inhibition

Research has explored the synthesis of derivatives of this compound for their role as corrosion inhibitors. This includes theoretical and experimental analysis of the compounds' effectiveness in protecting metals in acidic environments (Arrousse et al., 2021).

PhotoCORM Application

The compound has been identified as a transition-metal-free carbon monoxide releasing molecule activated by green light, representing a novel application in the field of photochemistry (Antony et al., 2013).

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

6-hydroxy-1-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O4/c1-17-10-3-2-4-11-13(10)14(16)9-6-5-8(15)7-12(9)18-11/h2-7,15H,1H3

InChI Key

UKPKWIBNYWUEMK-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=O)C3=C(O2)C=C(C=C3)O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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